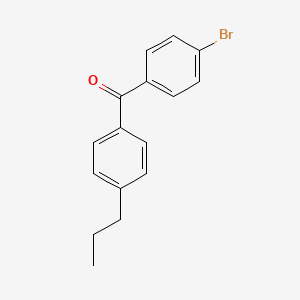

4-Bromo-4'-n-propylbenzophenone

説明

Structure

3D Structure

特性

IUPAC Name |

(4-bromophenyl)-(4-propylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO/c1-2-3-12-4-6-13(7-5-12)16(18)14-8-10-15(17)11-9-14/h4-11H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRHKSYHZDXCNQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373757 | |

| Record name | 4-Bromo-4'-n-propylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64358-23-2 | |

| Record name | 4-Bromo-4'-n-propylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Purification of 4 Bromo 4 N Propylbenzophenone

The synthesis of 4-Bromo-4'-n-propylbenzophenone can be achieved through various organic chemistry methodologies. A common approach involves the Friedel-Crafts acylation reaction. This typically involves the reaction of a substituted benzoyl chloride with an appropriately substituted aromatic compound in the presence of a Lewis acid catalyst.

While specific high-yield synthesis routes for this compound are proprietary and detailed in patents, the general principles of organic synthesis provide a likely pathway. One plausible method is the Friedel-Crafts acylation of n-propylbenzene with 4-bromobenzoyl chloride. The reaction would be catalyzed by a Lewis acid, such as aluminum chloride, to facilitate the electrophilic aromatic substitution.

Purification of the final product is crucial to remove any unreacted starting materials, byproducts, or catalysts. This is typically achieved through techniques such as recrystallization or column chromatography. Recrystallization from a suitable solvent system, like ethanol (B145695), can yield a product with high purity. odinity.com

Physicochemical Properties of 4 Bromo 4 N Propylbenzophenone

Melting Point, Boiling Point, and Solubility

| Property | Value |

| Molecular Formula | C16H15BrO |

| Molecular Weight | 303.19 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 58-60°C |

| Boiling Point | 224-226°C at 760 mmHg |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol (B145695), ether, and chloroform. |

Note: The data presented here is for the closely related compound 4-Bromobenzaldehyde and is provided as a reference. adpharmachem.com The n-propyl group in this compound would likely influence these values.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would provide detailed information about the hydrogen and carbon environments within the molecule. The 1H NMR spectrum would show distinct signals for the aromatic protons on both phenyl rings, as well as signals for the protons of the n-propyl group, with characteristic splitting patterns due to spin-spin coupling. bnmv.ac.in The 13C NMR spectrum would show the expected number of signals corresponding to the different carbon atoms in the molecule. spectrabase.com

Infrared (IR) Spectroscopy: The IR spectrum would exhibit a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the region of 1650-1700 cm-1. Other significant peaks would include those corresponding to C-H stretching of the aromatic and alkyl groups, and C-Br stretching. glowscotland.org.uk

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. nih.gov

Computational Chemistry and Theoretical Investigations of 4 Bromo 4 N Propylbenzophenone

Density Functional Theory (DFT) Studies for Molecular Conformation and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For benzophenone (B1666685) and its derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G++(d,p) or similar, are employed to determine the most stable molecular conformation. researchgate.netresearchgate.net

These studies reveal the optimized geometric parameters, such as the bond lengths between atoms and the dihedral angles between the phenyl rings. In benzophenones, the two phenyl rings are not coplanar with the carbonyl group; they are twisted out of the plane, which significantly influences the molecule's electronic properties and steric interactions. The substitution of a bromine atom and an n-propyl group on the para positions of the two different phenyl rings will further influence this geometry. The bromine atom, being electron-withdrawing, and the n-propyl group, being electron-donating, create an electronic asymmetry across the molecule.

Electronic structure analyses, such as Mulliken charge distribution and Molecular Electrostatic Potential (MEP) maps, are also performed using DFT. The MEP map visually represents the charge distribution, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions of the molecule. For 4-Bromo-4'-n-propylbenzophenone, the electronegative oxygen atom of the carbonyl group and the bromine atom are expected to be regions of negative potential, while the hydrogen atoms of the phenyl and propyl groups would exhibit positive potential. nih.gov

Table 1: Representative Calculated Geometric Parameters for Benzophenone Derivatives (Note: Specific experimental or calculated values for this compound are not readily available in the literature. The table below presents typical bond lengths found in related benzophenone structures.)

| Parameter | Bond Type | Typical Calculated Bond Length (Å) |

| C=O | Carbonyl | ~1.23 - 1.25 |

| C-Br | Carbon-Bromine | ~1.90 - 1.92 |

| C-C | Phenyl Ring | ~1.39 - 1.41 |

| C-C | Between Phenyl and Carbonyl | ~1.49 - 1.51 |

Ab Initio Calculations of Spectroscopic Parameters

Ab initio molecular orbital calculations are fundamental for predicting the vibrational spectra (Infrared and Raman) of molecules like this compound. researchgate.net These calculations compute the frequencies and intensities of the vibrational modes of the molecule. By comparing these theoretical spectra with experimental data, a detailed assignment of the spectral bands to specific molecular motions can be achieved. researchgate.net

For benzophenone derivatives, key vibrational modes include:

C=O Stretch: A strong, characteristic band typically observed in the infrared spectrum. For ketones like benzophenone, this is often found in the 1650-1740 cm⁻¹ region. researchgate.net

C-Br Stretch: The vibration associated with the carbon-bromine bond, usually appearing in the lower frequency region of the IR spectrum.

Phenyl Ring Vibrations: C-H stretching, and in-plane and out-of-plane C-C bending modes.

Theoretical calculations, such as those at the Hartree-Fock (HF) level with basis sets like 6-31G**, can predict these frequencies. researchgate.net It is common for calculated frequencies to be slightly overestimated compared to experimental values, and they are often scaled by a factor to improve agreement. researchgate.net

Table 2: Typical Calculated vs. Experimental Vibrational Frequencies for Benzophenone Moieties (cm⁻¹) (Note: This table provides a general comparison for the benzophenone core structure.)

| Vibrational Mode | Calculated Frequency Range (cm⁻¹) | Experimental Frequency Range (cm⁻¹) |

| C=O Stretch | 1680 - 1750 | 1650 - 1740 researchgate.net |

| Phenyl C-C Stretch | 1580 - 1620 | 1570 - 1600 |

| C-H Stretch (Aromatic) | 3050 - 3150 | 3000 - 3100 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov

HOMO: Represents the ability to donate an electron. For this compound, the HOMO is likely distributed over the n-propyl substituted phenyl ring and the carbazole (B46965) moiety, which act as the electron-donating part of the molecule. nih.gov

LUMO: Represents the ability to accept an electron. The LUMO is expected to be localized on the electron-withdrawing part, primarily the benzophenone core and the bromine-substituted phenyl ring. nih.gov

A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily polarized, which is often associated with enhanced nonlinear optical (NLO) properties. nih.govnih.gov DFT calculations are used to compute the energies of these orbitals. For a substituted benzophenone derivative, the analysis of the HOMO and LUMO distribution confirms the intramolecular charge transfer (ICT) character upon excitation. nih.gov

Table 3: Representative Frontier Molecular Orbital Data for Substituted Benzophenones (Note: Values are illustrative and depend on the specific derivative and computational method.)

| Parameter | Symbol | Typical Calculated Value (eV) | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.5 to -6.5 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.5 to -2.5 | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 3.5 to 4.5 | Chemical reactivity, kinetic stability chemrevlett.com |

Computational Models for Excited States and Jablonski Diagrams

The photophysical behavior of this compound is governed by the transitions between its electronic states, which can be modeled computationally and visualized using a Jablonski diagram. wikipedia.orgevidentscientific.com Benzophenone is a classic photosensitizer known for its highly efficient intersystem crossing (ISC) from the first excited singlet state (S₁) to the first excited triplet state (T₁). researchgate.net

Computational methods, such as Time-Dependent DFT (TD-DFT), are used to calculate the energies of the excited singlet (S₁, S₂, etc.) and triplet (T₁, T₂, etc.) states. scialert.net These calculations help to understand the absorption spectrum and the subsequent decay pathways.

The Jablonski diagram for a benzophenone derivative illustrates the following key processes: wikipedia.orgresearchgate.netlibretexts.org

Absorption: The molecule absorbs a photon, promoting an electron from the ground state (S₀) to an excited singlet state (S₁ or S₂). The S₀ → S₁ transition in benzophenone is typically weak. researchgate.net

Internal Conversion (IC): A non-radiative transition between states of the same spin multiplicity (e.g., S₂ → S₁).

Intersystem Crossing (ISC): A non-radiative transition between states of different spin multiplicity (e.g., S₁ → T₁). This process is exceptionally fast and efficient in benzophenone. acs.org Computational studies have investigated both direct (S₁ → T₁) and indirect (S₁ → T₂ → T₁) pathways for this process. acs.orgacs.org

Fluorescence: Radiative decay from an excited singlet state to the ground state (S₁ → S₀). This is typically a minor pathway for benzophenone due to the rapid ISC. libretexts.org

Phosphorescence: Radiative decay from an excited triplet state to the ground state (T₁ → S₀). This is a slower process and is the dominant emission for benzophenone. researchgate.net

Computational models can predict the energies of these states and the probabilities of the transitions between them, providing a detailed picture of the molecule's photochemistry. researchgate.netresearchgate.net

Prediction of Molecular Polarizability and Hyperpolarizability

Computational methods are employed to predict the nonlinear optical (NLO) properties of molecules, which are characterized by their polarizability (α) and first-order hyperpolarizability (β). researchgate.net These properties describe how the electron cloud of a molecule is distorted by an external electric field. Molecules with large hyperpolarizability values are of interest for applications in photonics and optoelectronics. researchgate.net

For molecules like this compound, which have an electron-donating group (n-propyl) and an electron-withdrawing group (bromo-substituted carbonyl moiety), there is a potential for significant intramolecular charge transfer, which can lead to a large hyperpolarizability.

DFT calculations can provide reliable predictions of these NLO properties. The calculated values for the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) can be compared with reference materials like urea (B33335) to assess the NLO potential of the compound. nih.gov A small HOMO-LUMO gap is often correlated with high polarizability and hyperpolarizability values. nih.gov

Table 4: Calculated NLO Properties for Representative Organic Molecules (Note: Values are highly dependent on the computational method. This table provides an example of the type of data generated.)

| Property | Symbol | Significance |

| Dipole Moment | μ (Debye) | Measures the separation of positive and negative charges. |

| Mean Polarizability | α (esu) | Describes the linear response to an electric field. |

| First Hyperpolarizability | β (esu) | Describes the second-order nonlinear optical response. |

Photoexcitation and Deactivation Pathways

Upon absorption of ultraviolet (UV) light, typically in the n→π* and π→π* transition regions, the this compound molecule is promoted from its ground state (S₀) to an excited singlet state (S₁ or S₂). For benzophenones, the lowest excited singlet state (S₁) is generally of n,π* character. A key and highly efficient process for benzophenone and its derivatives is intersystem crossing (ISC) from the excited singlet state to a lower-energy triplet state (T₁). nih.gov The high efficiency of this process (quantum yield, Φ_isc ≈ 1 for benzophenone) is a hallmark of their photochemistry. nih.gov The T₁ state, also typically of n,π* character, is relatively long-lived, allowing it to participate in various intermolecular chemical reactions.

The primary deactivation pathways from the excited triplet state are expected to be:

Phosphorescence: Radiative decay from the T₁ state back to the S₀ ground state, though often weak at room temperature in solution.

Non-radiative decay: Deactivation back to the S₀ state through vibrational relaxation.

Photochemical reactions: Interaction with other molecules to form new chemical products.

The bromine atom, due to the heavy-atom effect, is anticipated to enhance the rate of intersystem crossing in this compound, potentially leading to an even shorter-lived singlet state and a more rapidly populated triplet state compared to unsubstituted benzophenone.

Quantum Efficiency of Photoreduction Processes in Substituted Benzophenones

The photoreduction of benzophenones in the presence of a hydrogen-donating solvent (like isopropanol) is a classic photochemical reaction. acs.orgnih.gov The excited triplet state of the benzophenone abstracts a hydrogen atom from the solvent, forming a ketyl radical. acs.org The quantum yield of this photoreduction is highly dependent on the nature of the substituents on the benzophenone rings. acs.orgnih.gov

Electron-withdrawing groups can influence the reactivity of the triplet state. Studies on substituted benzophenones have shown that the rate coefficients of photoreduction are remarkably dependent on ring substitution. acs.org The stability of the resulting ketyl radical is a determining factor in the kinetics of these reactions. acs.orgnih.gov For this compound, the electron-withdrawing nature of the bromine atom would likely affect the energy and reactivity of the n,π* triplet state, thereby influencing the quantum efficiency of its photoreduction. However, without specific experimental data, the precise effect remains speculative.

A hypothetical table of quantum yields for the photoreduction of various substituted benzophenones is presented below to illustrate the expected trends.

| Compound | Substituent (Para Position) | Quantum Yield (Φ) of Photoreduction |

| Benzophenone | -H | ~0.6-0.9 (in isopropanol) |

| 4-Methoxybenzophenone | -OCH₃ (electron-donating) | Lower than benzophenone |

| 4,4'-Bis(trifluoromethyl)benzophenone | -CF₃ (electron-withdrawing) | Higher than benzophenone |

| This compound | -Br, -n-C₃H₇ | Data not available |

Intermolecular Photochemical Transformations (e.g., Benzopinacol (B1666686) Formation)

A characteristic reaction of benzophenone upon photoreduction in the absence of other radical traps is the dimerization of the initially formed ketyl radicals to produce benzopinacol. researchgate.netgordon.eduijpda.org This process is a direct consequence of the hydrogen abstraction from the solvent by the excited benzophenone. gordon.edu The formation of benzopinacol from benzophenone is a well-documented photochemical synthesis. ijpda.orgorgsyn.org

For this compound, a similar transformation is expected to occur, leading to the formation of a substituted benzopinacol, namely 1,2-bis(4-bromophenyl)-1,2-bis(4-n-propylphenyl)ethane-1,2-diol. The yield and rate of this reaction would be contingent on the efficiency of the initial hydrogen abstraction step.

The general mechanism for benzopinacol formation is as follows:

Photoexcitation: BP + hν → ¹BP* → ³BP*

Hydrogen Abstraction: ³BP* + R₂CHOH → BPH• + R₂C•OH

Dimerization: 2 BPH• → (BPH)₂ (Benzopinacol)

Where BP represents the benzophenone derivative and R₂CHOH is the hydrogen-donating solvent.

Solvent Effects on Photophysical and Photochemical Behavior

The solvent environment can significantly influence the photophysical and photochemical properties of benzophenone derivatives. bris.ac.uknih.gov The polarity of the solvent can affect the energies of the n,π* and π,π* excited states. scialert.net In nonpolar solvents, the n,π* state is typically the lowest energy triplet state, which is highly reactive in hydrogen abstraction reactions. In polar or protic solvents, the π,π* state can be stabilized, sometimes to the point of becoming the lowest triplet state, which is generally less reactive in hydrogen abstraction. bris.ac.uk

Specific solvent-solute interactions, such as hydrogen bonding between the carbonyl group of the benzophenone and a protic solvent, can also play a crucial role. bris.ac.uknih.gov These interactions can alter the excited-state dynamics and the rates of photochemical reactions. bris.ac.uknih.gov For this compound, the choice of solvent would be critical in determining its reactive pathway, with protic solvents potentially influencing the efficiency of photoreduction.

Role in the Development of Novel Polymers and Liquid Crystals

Classic Friedel-Crafts Acylation Routes

The most direct and conventional method for synthesizing this compound is the Friedel-Crafts acylation. This reaction is a cornerstone of organic chemistry for forming carbon-carbon bonds to an aromatic ring. libretexts.org

Reaction of n-Propylbenzene with 4-Bromobenzoyl Chloride

The core of this synthesis involves the electrophilic aromatic substitution reaction between n-propylbenzene and 4-bromobenzoyl chloride. In this process, the n-propylbenzene acts as the nucleophilic aromatic substrate, and the 4-bromobenzoyl chloride, activated by a Lewis acid catalyst, serves as the source of the electrophilic acylium ion.

The n-propyl group on the benzene (B151609) ring is an activating, ortho-, para-director. However, due to steric hindrance at the ortho-position, the acylation occurs almost exclusively at the para-position, leading to the desired 4-n-propyl substituted product. libretexts.org A typical procedure involves the sequential addition of the reactants in an appropriate solvent, followed by a period of reaction at a controlled temperature to ensure completion. google.com For instance, the acyl chloride and substrate are mixed in an organic solvent, and the catalyst is added portion-wise while cooling to manage the exothermic reaction. google.com

Catalytic Systems and Reaction Optimization

The success of the Friedel-Crafts acylation hinges on the choice of catalyst. The catalyst's role is to coordinate with the acyl halide, generating a highly electrophilic acylium ion that can be attacked by the aromatic ring. saskoer.ca

Conventional Catalysts: Aluminum chloride (AlCl₃) is the most traditional and widely used Lewis acid catalyst for this transformation. libretexts.orggoogle.com Ferric chloride (FeCl₃) is also commonly employed. saskoer.ca A significant drawback of these conventional catalysts is that they are required in stoichiometric amounts, as they form complexes with both the acyl chloride reactant and the ketone product, and cannot be easily recycled. researchgate.net

Advanced and Alternative Catalysts: To overcome the limitations of traditional systems, research has focused on developing more efficient and reusable catalysts.

Graphite (B72142)/FeCl₃ System: A process utilizing catalytic amounts of anhydrous FeCl₃ in the presence of graphite has been patented. This system functions effectively in inert solvents like dichloroethane. google.com

Lanthanide Triflates: Lanthanide trifluoromethanesulfonates [Ln(OTf)₃], particularly when combined with lithium perchlorate (B79767) (LiClO₄), have been shown to be a highly effective and reusable catalytic system. This system can catalyze the acylation of even less reactive aromatic compounds. The addition of LiClO₄ significantly accelerates the reaction.

Below is a data table illustrating the effect of a Scandium triflate [Sc(OTf)₃] and LiClO₄ system on the acetylation of m-xylene (B151644), demonstrating the synergistic effect of the co-catalyst.

Table 1: Effect of LiClO₄ on Sc(OTf)₃-Catalyzed Acetylation of m-Xylene Reaction Conditions: m-xylene (2 equiv.), acetic anhydride (B1165640) (1 equiv.), Sc(OTf)₃ (0.1 equiv.), MeNO₂ (5 ml), 50°C, 1 h.

| Entry | LiClO₄ (equiv.) | Yield (%) |

| 1 | 0 | 17 |

| 2 | 1 | 42 |

| 3 | 2 | 70 |

| 4 | 4 | 93 |

| Data sourced from a 1995 study on lanthanide triflate catalysis. |

Reaction optimization typically involves controlling the temperature, often starting at low temperatures (0-10°C) during catalyst addition and then allowing the reaction to proceed at room temperature or with gentle heating (e.g., 60°C) to ensure completion. google.comchemguide.co.uk

Purification Strategies for Enhanced Product Purity

Once the reaction is complete, a multi-step workup and purification process is necessary to isolate the this compound in high purity.

Quenching: The reaction is carefully quenched, typically by adding water or dilute acid, to decompose the catalyst-ketone complex and any remaining catalyst. google.com

Extraction: The organic product is separated from the aqueous layer. The organic phase is washed, often with a sodium bicarbonate solution to remove acidic impurities, followed by water. google.com

Drying and Concentration: The organic solution is dried over an anhydrous salt (e.g., magnesium sulfate) and the solvent is removed under reduced pressure to yield the crude product. google.comgoogle.com

Final Purification: High purity is achieved through recrystallization or trituration. Recrystallization from a mixed solvent system, such as ethyl acetate (B1210297)/petroleum ether or ethyl acetate/n-heptane, is effective. google.comgoogle.com Trituration, which involves washing the solid crude product with a solvent in which it is poorly soluble, can also effectively remove impurities. google.com

Alternative Synthetic Pathways for Related Benzophenone (B1666685) Derivatives

While direct Friedel-Crafts acylation is common, several other strategies exist for synthesizing bromo- and alkyl-substituted benzophenones, which can be advantageous depending on the specific substitution pattern desired.

Approaches for Bromo-Substituted Benzophenones

Beyond the direct use of a brominated acyl chloride, other methods can yield bromo-substituted benzophenones:

Grignard Reaction: An alternative route involves the reaction of a Grignard reagent with a benzaldehyde (B42025) derivative, followed by oxidation. For example, a bromo-substituted aryl magnesium halide can be reacted with an appropriate benzaldehyde to form a diaryl carbinol intermediate, which is then oxidized to the final benzophenone. patsnap.comgoogle.com

Fries Rearrangement: The Fries rearrangement of a phenyl ester can produce hydroxybenzophenones, which can then be further modified. beilstein-archives.orgnih.gov

Use of Blocking Groups: For complex substitution patterns, a blocking group such as a t-butyl group can be used to direct acylation to a specific position. The blocking group is then removed in a subsequent step to yield the desired product. researchgate.net

Synthesis of Other Alkyl-Substituted Benzophenones

A crucial consideration in synthesizing n-alkylated aromatic compounds is the propensity for carbocation rearrangement during direct Friedel-Crafts alkylation.

When attempting to synthesize n-propylbenzene by reacting benzene with n-propyl chloride and AlCl₃, a significant portion of the primary carbocation rearranges to the more stable secondary carbocation, resulting in a mixture of n-propylbenzene and the rearranged product, isopropylbenzene. doubtnut.comstackexchange.com At higher temperatures, isopropylbenzene becomes the major product. stackexchange.com

To avoid this issue and reliably synthesize benzophenones with a straight-chain alkyl group like the n-propyl group, a two-step sequence is preferred:

Friedel-Crafts Acylation: The aromatic ring is first acylated with an appropriate acyl chloride (e.g., propanoyl chloride) to form a ketone (a propiophenone). This reaction proceeds without rearrangement because the acylium ion is resonance-stabilized. google.com

Reduction: The resulting ketone is then reduced to the desired n-alkyl group. The Clemmensen reduction (using amalgamated zinc and hydrochloric acid) is a classic method for this conversion. chemguide.co.uk

This acylation-reduction sequence provides a much more reliable and higher-yield pathway to n-alkyl substituted benzophenones compared to direct alkylation. stackexchange.com

Green Chemistry Principles in Benzophenone Synthesis

The application of green chemistry principles to the synthesis of benzophenones aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.net

1 Use of Greener Solvents and Catalysts

A primary focus of green chemistry is the replacement of hazardous solvents and reagents with safer, more sustainable alternatives.

Solvents: Traditional syntheses often rely on volatile and sometimes toxic organic solvents. A significant advancement in green chemistry is the use of water as a solvent for reactions like the Suzuki coupling, which is possible due to the water solubility of many organoboranes and specialized catalysts. libretexts.org In other reactions involving benzophenones, such as photoreduction, ethanol (B145695) has been successfully used as a greener alternative to solvents like isopropyl alcohol. researchgate.netyoutube.com

Catalysts: The development of highly efficient catalysts is central to green synthesis. In Suzuki reactions, high-turnover palladium catalysts allow for very low catalyst loadings, increasing atom economy. libretexts.org Furthermore, research into replacing precious metal catalysts with those based on more abundant and less toxic metals, such as iron, is an active area. For example, an iron acetate catalyst has been used for the oxidation of diphenylmethane (B89790) to benzophenone, offering a more benign alternative to traditional heavy metal catalysts. researchgate.net

2 Alternative Energy Sources and Reagents

Moving beyond traditional heating methods and stoichiometric reagents can drastically improve the sustainability of a chemical process.

Energy Sources: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and energy consumption. A green method for benzophenone synthesis was developed using microwave irradiation to drive the oxidation of diphenylmethane, achieving a high yield in just 20 minutes. researchgate.net Solar energy is another renewable source utilized in photochemical reactions involving benzophenones, eliminating the need for fossil-fuel-based energy. egrassbcollege.ac.in

Reagents: The principle of atom economy encourages the use of reagents that incorporate the maximum number of atoms into the final product. The use of hydrogen peroxide (H₂O₂) as an oxidizing agent is a prime example of a green reagent, as its only byproduct is water. researchgate.net This contrasts sharply with classical oxidation methods that can produce copious amounts of hazardous waste.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry serves as a definitive tool for confirming the molecular weight and elucidating the structural components of this compound. Analysis by electron ionization (EI) mass spectrometry reveals distinct fragmentation patterns that are characteristic of the compound's structure.

A key diagnostic feature in the mass spectrum of this compound is the presence of molecular ion peaks at m/z 136 and 138. docbrown.info This doublet, with a nearly 1:1 intensity ratio, is the hallmark of a molecule containing a single bromine atom, corresponding to its two stable isotopes, ⁷⁹Br and ⁸¹Br. docbrown.infodocbrown.info

The fragmentation of this compound is primarily driven by cleavage at the carbonyl group and the n-propyl side chain. The most common fragmentation pathway for aromatic ketones involves the alpha-cleavage, leading to the loss of the alkyl group to form a stable acylium ion. miamioh.edu In this case, cleavage of the propyl group results in the formation of the bromobenzoyl cation. Another significant fragmentation involves the loss of the bromine atom.

Table 1: Key Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Assigned Fragment Ion | Significance of Fragment |

| 136/138 | [C₄H₉Br]⁺ | Represents the molecular ion peak, confirming the molecular formula and the presence of bromine. docbrown.info |

| 93/95 | [C₃H₆Br]⁺ | Indicates a fragment containing the bromine atom. docbrown.infodocbrown.info |

| 80/82 | [HBr]⁺ | Corresponds to the ionized hydrogen bromide molecule, resulting from elimination. docbrown.info |

| 57 | [C₄H₉]⁺ | Represents the butyl cation, often the base peak in bromobutane isomers. docbrown.info |

| 43 | [C₃H₇]⁺ | Corresponds to the propyl cation. |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound provides valuable insights into its electronic structure. The absorption of UV or visible light by the molecule induces the promotion of electrons from a ground state to a higher energy excited state. libretexts.org For organic molecules with chromophores like the carbonyl group and phenyl rings, these absorptions correspond to specific electronic transitions. shu.ac.uk

Analysis of n→π* and π→π* Electronic Transitions

The UV-Vis spectrum of benzophenone derivatives, including this compound, is typically characterized by two distinct types of electronic transitions: n→π* and π→π*.

The n→π* transition involves the excitation of a non-bonding electron (n) from the oxygen atom of the carbonyl group to an antibonding π* orbital. libretexts.orglibretexts.org This transition is symmetry-forbidden, resulting in a weak absorption band, which means it has a low molar absorptivity (typically less than 2000 L·mol⁻¹·cm⁻¹). libretexts.orglibretexts.org

The π→π* transition arises from the promotion of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org These transitions are symmetry-allowed and are therefore much more intense, with high molar absorptivities, often in the range of 10,000 L·mol⁻¹·cm⁻¹. libretexts.orglibretexts.org The delocalization of π electrons across the benzophenone system contributes to this strong absorption. mdpi.com

Influence of Solvent Polarity on Electronic Absorption Spectra

The polarity of the solvent has a pronounced effect on the position of the absorption bands, a phenomenon known as solvatochromism. This effect can be used to distinguish between n→π* and π→π* transitions. missouri.edu

For an n→π* transition , an increase in solvent polarity leads to a hypsochromic shift, or a shift to a shorter wavelength (blue shift). shu.ac.ukmissouri.edu This occurs because polar solvents can form hydrogen bonds or have strong dipole-dipole interactions with the non-bonding electrons of the carbonyl oxygen, thereby lowering the energy of the ground state n orbital. This stabilization increases the energy gap for the transition. shu.ac.ukresearchgate.net

Conversely, for a π→π* transition , increasing solvent polarity typically causes a bathochromic shift, which is a shift to a longer wavelength (red shift). libretexts.orgmissouri.edu This is because the excited state (π*) is generally more polar than the ground state (π). A polar solvent will stabilize the more polar excited state to a greater extent than the ground state, thus decreasing the energy required for the transition. youtube.com

Table 2: General Solvent Effects on UV-Vis Absorption Maxima (λmax) of Benzophenones

| Transition Type | Effect of Increasing Solvent Polarity | Typical Wavelength Range (nm) |

| n→π | Hypsochromic Shift (Blue Shift) missouri.eduresearchgate.net | 330-350 |

| π→π | Bathochromic Shift (Red Shift) mdpi.commissouri.edu | 240-260 |

Solid State Structural Analysis and Crystal Engineering

Single Crystal X-ray Diffraction Studies of Related Brominated Benzophenones

Single-crystal X-ray diffraction (SCXRD) is a powerful technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. carleton.edu While a dedicated SCXRD study for 4-Bromo-4'-n-propylbenzophenone is not reported, extensive research on other brominated benzophenones offers valuable structural precedents.

For instance, the crystal structure of 4-bromobenzophenone (B181533) has been determined, providing a foundational understanding of how a bromine substituent influences the crystal packing. researchgate.net Similarly, studies on other halogenated benzophenones, such as 4-chloro-4′-hydroxybenzophenone and 2-amino-2′,5-dichlorobenzophenone, reveal significant variations in the dihedral angle between the two aryl rings, which is a key conformational parameter. researchgate.netresearchgate.net This twist angle is influenced by both steric effects of the substituents and the demands of efficient crystal packing. researchgate.netresearchgate.net

The analysis of 4'-(4-bromophenyl)-2,2':6',2"-terpyridines and their functionalized derivatives, characterized through SCXRD, further underscores the role of the bromophenyl moiety in directing supramolecular architectures. nih.gov Although not a benzophenone (B1666685), the structural motifs observed in these compounds, driven by the brominated phenyl group, offer clues into the potential interactions involving this compound.

A study on p-bromo phenyl 4,5,7-tri-O-benzyl-β-D-glycero-D-talo-septanoside also highlights the types of non-covalent interactions a p-bromophenyl group can engage in to stabilize crystal packing. nih.gov

Analysis of Intermolecular Interactions in Crystalline Structures (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The supramolecular assembly in the crystals of substituted benzophenones is governed by a variety of non-covalent interactions.

Hydrogen Bonding: In derivatives containing suitable functional groups, such as hydroxyl or amino groups, hydrogen bonding plays a significant role in dictating the crystal packing. researchgate.netresearchgate.net For this compound, while classical hydrogen bond donors are absent, weak C-H···O hydrogen bonds involving the carbonyl oxygen and aromatic or aliphatic C-H groups are anticipated to be present, a common feature in the crystal packing of nitro-substituted benzenes. rsc.orgresearchgate.net

π-π Stacking: Aromatic π-π stacking interactions between the phenyl rings are another crucial factor in the crystal engineering of benzophenone derivatives. The presence of substituents can modulate the electron density of the aromatic rings, thereby influencing the strength and geometry of these interactions. mdpi.com The interplay between π-π stacking and other intermolecular forces, such as halogen bonding, creates a complex energy landscape that determines the final crystal structure. The insertion of nitro groups in benzene (B151609), for example, promotes stacking interactions. rsc.org

Polymorphism and Crystal Structure Landscape Exploration

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a prevalent phenomenon in benzophenones. nih.govbgu.ac.ilresearchgate.net Different polymorphs of a compound can exhibit distinct physical properties. The existence of multiple polymorphic forms for compounds like 4-hydroxybenzophenone (B119663) and 4,4'-dimethylbenzophenone (B146755) underscores the complexity of the crystal structure landscape for this class of molecules. nih.govbgu.ac.ilresearchgate.net

The conformational flexibility of the benzophenone backbone, particularly the twist between the two phenyl rings, contributes to the likelihood of polymorphism. ebi.ac.uk Subtle changes in crystallization conditions can lead to the formation of different polymorphs with varying packing arrangements and intermolecular interactions. The lattice energies of different polymorphs are often very close, making the prediction and control of the resulting crystal form challenging. nih.govbgu.ac.ilresearchgate.net It is therefore highly probable that this compound would also exhibit polymorphism.

Influence of Substituents on Crystal Packing and Supramolecular Assembly

Research on benzoylphenylurea (B10832687) derivatives has shown that even minor structural modifications, such as changing a substituent, can significantly alter crystal packing and, consequently, physical properties like solubility. nih.gov Hydrophobic substituents can sometimes destabilize crystal packing, leading to improved solubility, highlighting the complex relationship between molecular structure and solid-state properties. nih.gov The combination of a halogen atom and an alkyl chain in this compound presents an interesting case where both directional interactions and steric hindrance play a crucial role in defining the supramolecular assembly. whiterose.ac.ukacs.org

Derivatives, Analogues, and Structure Activity Relationships

Synthesis and Characterization of Structural Analogues of 4-Bromo-4'-n-propylbenzophenone

The synthesis of structural analogues of this compound typically employs established methodologies in organic chemistry, with Friedel-Crafts acylation being a cornerstone technique. This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. For instance, analogues can be prepared by reacting a substituted benzoyl chloride with an appropriately substituted aromatic compound.

A general route for synthesizing 4-halo-4'-alkylbenzophenones involves the Friedel-Crafts acylation of an alkylbenzene with a 4-halobenzoyl chloride. For example, the synthesis of 4-bromo-4'-methylbenzophenone (B1273618) has been achieved through the reaction of toluene (B28343) with 4-bromobenzoyl chloride in the presence of aluminum chloride (AlCl₃) mdpi.com. Similarly, to synthesize this compound, n-propylbenzene would be acylated with 4-bromobenzoyl chloride. The resulting ketone can then be purified using standard techniques like recrystallization or column chromatography.

Characterization of these synthesized analogues is crucial to confirm their structure and purity. Standard analytical techniques include:

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. A strong absorption band in the region of 1650-1750 cm⁻¹ is indicative of the benzophenone's carbonyl (C=O) group tandfonline.comuns.ac.id.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure uns.ac.id.

Single Crystal X-ray Diffraction: For crystalline solids, this method can elucidate the precise three-dimensional arrangement of atoms and molecules in the crystal lattice researchgate.netnih.gov.

The synthesis of various benzophenone (B1666685) derivatives has been widely reported. For example, a series of benzophenone thiazole (B1198619) derivatives were synthesized starting from the appropriate benzophenones, which were then reacted with thiosemicarbazide (B42300) and subsequently cyclized mdpi.com. Another study describes the synthesis of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, starting from the Friedel–Crafts sulfonylation of bromobenzene (B47551) followed by several transformation steps mdpi.com. These examples highlight the versatility of synthetic routes available for producing a wide array of benzophenone analogues.

Investigations into the Effects of Different Halogen Substituents on Benzophenone Properties

The nature of the halogen substituent on the benzophenone ring significantly influences the molecule's physicochemical and biological properties. Halogens affect the electronic environment of the aromatic ring through a combination of inductive and resonance effects. While they are deactivating towards electrophilic aromatic substitution due to their inductive electron withdrawal, they also direct incoming electrophiles to the ortho and para positions via resonance libretexts.org.

Research on substituted benzophenones has shown that altering the halogen can modulate biological activity. In a study on benzophenone derivatives as HIV nonnucleoside reverse transcriptase inhibitors, chloro-substituted compounds were found to be more potent than their trifluoro-based analogues against both wild-type and nevirapine-resistant viral strains acs.org. This suggests that the specific electronic and steric properties of chlorine are more favorable for this particular biological interaction compared to a trifluoromethyl group.

The effect of halogen substituents has been systematically studied in other classes of compounds as well. For instance, in a series of halogen-substituted flavonoids, the antibacterial activity against Staphylococcus aureus and Escherichia coli increased when moving from fluorine to iodine nih.gov. This trend suggests that the size of the halogen atom, rather than its polarity or electronic effect, is the primary determinant of potency in that context nih.gov.

Quantum chemical calculations on iodobenzene (B50100) derivatives have further quantified the influence of halogen substituents on noncovalent interactions like halogen bonding. The strength of a halogen bond increases with the electron-withdrawing power of substituents on the aromatic ring. The effect is most pronounced when the substituent is in the ortho position and diminishes as it moves to the meta and para positions nsf.gov. This principle can be applied to 4-halobenzophenones, where the nature and position of other substituents would modulate the properties of the C-X bond (where X is a halogen).

Research on Variation of Alkyl Chain Length and Branching in Benzophenone Derivatives

The length and branching of the alkyl chain attached to the benzophenone core are critical determinants of the molecule's physical properties, such as solubility, melting point, and crystallinity. These properties, in turn, affect how the molecules pack in the solid state and interact with other molecules or biological targets.

Systematic studies on other classes of organic semiconductors have demonstrated the profound impact of alkyl chain engineering. In a series of symmetric 4-alkylphenyl derivatives of Current time information in Bangalore, IN.benzothieno[3,2-b]benzothiophene, increasing the alkyl chain length from C6 to C12 was found to influence thermal stability, absorption spectra, and charge-carrier mobility rsc.org. Similarly, for naphthalene (B1677914) diimide (NDI) derivatives, both short (C4) and long (C12) alkyl chains led to higher charge transport mobility compared to intermediate length chains. This complex relationship was attributed to a competition between changes in crystal packing (favored by shorter chains) and improvements in thin film quality (favored by longer chains) monash.edu.

While specific research focusing solely on the effect of alkyl chain variation in 4-halo-4'-alkylbenzophenones is not extensively documented in the provided results, the principles from related fields are highly applicable. It can be inferred that:

Increasing Chain Length: Generally leads to a decrease in melting point (up to a certain point) and an increase in solubility in nonpolar organic solvents. It can also influence the liquid crystalline properties of the material rsc.org.

Branching: The introduction of branched alkyl chains, such as an isobutyl or tert-butyl group instead of an n-propyl group, typically lowers the melting point more significantly than a linear chain of the same carbon count. This is due to the disruption of efficient crystal lattice packing.

These modifications are crucial for tuning the material properties of benzophenone derivatives for specific applications, such as in organic electronics or as liquid crystal materials.

Exploration of Schiff Base and Other Functionalized Benzophenone Derivatives

The carbonyl group of the benzophenone core is a versatile handle for creating a wide range of functionalized derivatives, most notably Schiff bases (imines). Benzophenone Schiff bases are readily synthesized through the condensation reaction of a benzophenone with a primary amine tandfonline.com. These derivatives are valuable intermediates in organic synthesis, particularly in the asymmetric synthesis of unnatural amino acids oup.comiu.edu.

Key findings from research on functionalized benzophenone derivatives include:

Schiff Bases: Benzophenonehydrazone Schiff bases have been synthesized and evaluated for various biological activities researchgate.netnih.gov. For example, a series of these compounds showed significant antiglycation potential, with some derivatives being more potent than the standard, rutin (B1680289) nih.gov. The synthesis of tetradentate Schiff base ligands from benzophenone derivatives has also been reported, highlighting their capacity for metal ion binding tandfonline.com.

Thiazole Derivatives: Novel benzophenone derivatives incorporating a thiazole nucleus have been designed and synthesized. These compounds have shown potent anti-inflammatory properties by inhibiting both prostaglandin (B15479496) production and neutrophil recruitment, suggesting a mechanism of action potentially superior to common NSAIDs mdpi.comnih.gov.

Amino Acetylenic Derivatives: The synthesis of amino acetylenic benzophenone derivatives has been explored for their potential as H3-antagonists, which could be relevant for treating various central nervous system diseases researchgate.net.

Benzoylbenzophenone Thiosemicarbazones: These analogues have been developed as potent and selective inhibitors of cathepsin L, a cysteine protease. The studies demonstrated that the benzoylbenzophenone scaffold is an effective molecular design for creating low nanomolar inhibitors nih.gov.

These examples underscore the broad utility of the benzophenone scaffold in medicinal chemistry, where functionalization can lead to compounds with diverse and potent biological activities nih.gov.

Palladium-Catalyzed Cross-Coupling Reactions for Benzophenone Modification

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying the structure of this compound, primarily by forming new carbon-carbon or carbon-heteroatom bonds at the site of the bromine atom. The versatility and functional group tolerance of these reactions make them ideal for late-stage functionalization and the creation of molecular diversity youtube.comyoutube.com.

Several types of palladium-catalyzed cross-coupling reactions are particularly relevant for modifying halo-benzophenones:

Suzuki Coupling: This reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide. A 4-bromobenzophenone (B181533) derivative could be coupled with various aryl or vinyl boronic acids to create biaryl or styrenyl benzophenone structures. This method is widely used due to the stability and low toxicity of the boron reagents youtube.com. The synthesis of (S)‐4‐bromo‐N‐(1‐phenylethyl)benzamide analogues has been achieved using the Suzuki-Miyaura reaction with various aryl boronic acids researchgate.net.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It has been used in the synthesis of potent benzophenone derivatives. For example, a key step in synthesizing a p38α MAP kinase inhibitor involved the Sonogashira coupling of a bromobenzophenone intermediate with 1,1-dimethylpropynylamine nih.gov.

Heck Coupling: This reaction couples an alkene with an aryl halide. It could be used to introduce vinyl groups onto the benzophenone core.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. It was used for the regioselective amination of a bromobenzophenone in the synthesis pathway of a kinase inhibitor nih.gov.

These catalytic methods offer a modular approach to synthesizing libraries of benzophenone derivatives. By choosing different coupling partners, chemists can systematically vary the substituents on the benzophenone scaffold to optimize for desired properties, making it a cornerstone of modern synthetic and medicinal chemistry nih.govacs.org.

Applications in Liquid Crystal Technology and Advanced Materials

4-Bromo-4'-n-propylbenzophenone as a Component in Liquid Crystalline Systems

When mixed with nematic liquid crystals, molecules like this compound can modify the physical properties of the host mixture. google.comgoogle.com These modifications can include altering the nematic-isotropic transition temperature, the dielectric anisotropy, and the elastic constants of the mixture. The presence of the polar carbonyl group and the bromo-substituent can influence the intermolecular interactions within the liquid crystal phase, affecting its response to external electric fields. beilstein-journals.org

Furthermore, the photoreactive nature of the benzophenone (B1666685) moiety is a key feature. Upon exposure to UV light (typically around 350 nm), the benzophenone group can become excited and abstract a hydrogen atom from a nearby molecule, leading to the formation of a covalent bond. mdpi.com This property allows this compound to act as a photo-crosslinker, permanently locking in a specific molecular alignment within a liquid crystal polymer system, a critical process in the fabrication of optical films.

Structure-Property Relationships for Liquid Crystalline Behavior in Benzophenone Derivatives

The emergence of liquid crystalline phases in benzophenone derivatives is governed by well-defined structure-property relationships. For a molecule to exhibit mesomorphic behavior, it typically requires an anisotropic molecular shape, often described as calamitic (rod-like) or discotic (disc-like). nih.gov Benzophenone derivatives intended for liquid crystal applications are designed to have a calamitic structure. nih.gov

Key structural features influencing the liquid crystalline properties of benzophenone derivatives include:

The Rigid Core: The benzophenone unit itself provides a rigid, polarizable core, which is essential for the formation of an ordered liquid crystalline phase. mdpi.com

Terminal Substituents: The type and length of flexible alkyl or alkoxy chains attached to the benzophenone core are critical. researchgate.net Longer chains tend to promote the formation of more ordered smectic phases over nematic phases due to increased van der Waals interactions and the tendency for nano-segregation between the rigid cores and flexible tails. nih.gov The n-propyl group in this compound provides flexibility, influencing its solubility in host liquid crystals.

Lateral Substituents: The introduction of substituents on the sides of the benzophenone core can significantly alter the mesophase behavior by increasing the molecular width and disrupting the packing efficiency, which typically lowers the clearing point (the temperature of transition to the isotropic liquid phase). nih.gov

Polar Groups: Polar groups like bromo (Br) and cyano (-CN) influence the dielectric anisotropy and intermolecular forces, which are crucial for applications in display devices. researchgate.net The bromine atom in this compound enhances its polarity.

The table below summarizes the influence of different structural components on the liquid crystalline properties of calamitic molecules.

| Structural Feature | Influence on Liquid Crystalline Properties |

| Rigid Aromatic Core | Promotes orientational order (nematic phase). |

| Flexible Terminal Chains | Longer chains favor lamellar packing (smectic phases). |

| Lateral Substituents | Can lower melting and clearing points by disrupting packing. |

| Polar End Groups | Affect dielectric anisotropy and dipole-dipole interactions. |

Integration of Benzophenone-Based Mesogens in Liquid Crystal Displays and Optoelectronic Devices

Benzophenone-based mesogens and reactive molecules are integrated into liquid crystal displays (LCDs) and other optoelectronic devices to enhance performance and enable new functionalities. Their primary roles are in the creation of alignment layers and optical compensation films. mdpi.com

Polyimides containing benzophenone moieties in their backbone are used as photo-alignment layers. mdpi.com When exposed to polarized UV light, the benzophenone groups undergo photochemical reactions that create an anisotropic surface, which in turn directs the alignment of the liquid crystal molecules in contact with it. This method avoids the mechanical rubbing process traditionally used to create alignment layers, which can introduce dust and static charges. For instance, polyimides based on 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA) can induce stable vertical alignment of liquid crystals after UV exposure. mdpi.com

In optical films, the ability of benzophenone derivatives to be photo-polymerized is exploited. A mixture containing a liquid crystal monomer and a benzophenone-based photoinitiator can be aligned in a desired configuration (e.g., homeotropic or planar) and then exposed to UV light. The benzophenone initiates polymerization, freezing the liquid crystalline order into a solid polymer film. These films can act as polarizers, color filters, or retardation films that improve the viewing angle and contrast ratio of LCDs. researchgate.net

Development of Benzophenone Derivatives for Smart Materials and Responsive Systems

The development of "smart" materials that respond to external stimuli is a rapidly growing field of material science. Benzophenone derivatives are instrumental in creating materials that respond to light, heat, and chemicals. acs.orgnih.gov

Photoresponsive systems are a major application. The photo-isomerization of molecules like azobenzene (B91143) can be combined with the photoreactive properties of benzophenone. rsc.orgmdpi.com For example, a liquid crystal system containing both an azobenzene derivative and a benzophenone-based crosslinker can be switched between different states of order or alignment using light of specific wavelengths. The benzophenone component can then be used to permanently fix a desired state by photo-crosslinking.

Thermo-responsive materials have also been created using benzophenone-initiated grafting. For instance, poly(N-isopropylacrylamide) (PNIPAAm), a polymer known for its temperature-dependent solubility in water, can be grafted onto surfaces using benzophenone as a photoinitiator. nih.gov This creates surfaces whose wettability and adhesion properties change dramatically with temperature, with potential applications in controlled drug release and cell culture. nih.gov

Potential for Benzophenone-Based Liquid Crystal Polymers and Elastomers in Material Science

Liquid crystal polymers (LCPs) and liquid crystal elastomers (LCEs) combine the properties of polymers with the orientational order of liquid crystals. wikipedia.org Benzophenone derivatives play a critical role as crosslinking agents in the synthesis of these advanced materials. acs.orgresearchgate.net

LCEs are polymer networks with a liquid crystalline phase. They are known for their ability to undergo large, reversible shape changes in response to stimuli like heat or light, making them suitable for applications as artificial muscles, actuators, and soft robots. acs.org The synthesis of LCEs often involves a two-step process: first, a liquid crystalline polymer is synthesized, and then it is crosslinked. By incorporating benzophenone units into the polymer chains, crosslinking can be initiated by UV light. researchgate.netmdpi.com This allows the material to be aligned into a single domain (a monodomain) in its liquid crystal phase before the crosslinking reaction permanently locks in the anisotropic structure.

The photoreactivity of benzophenone is highly advantageous because it is not sensitive to water and the crosslinking reaction can be triggered on demand with high spatial and temporal control. This enables the fabrication of complex, patterned LCE structures. Research has shown that various elastomeric matrices, including polydimethylsiloxane (B3030410) (PDMS) and acrylates, can be doped with benzophenone derivatives to create photo-patternable, stretchable optical elements like diffraction gratings. utwente.nlresearchgate.netutwente.nl

Future Research Directions and Unexplored Avenues

Advanced Spectroscopic Techniques for Dynamic Studies

The photophysical and photochemical behavior of benzophenone (B1666685) and its derivatives is of fundamental scientific interest. scialert.netedinst.com Future research should employ advanced spectroscopic techniques to unravel the intricate dynamic processes of 4-Bromo-4'-n-propylbenzophenone upon photoexcitation.

Time-resolved spectroscopic methods, such as femtosecond transient absorption (fs-TA) and nanosecond time-resolved resonance Raman (ns-TR³) spectroscopy, are powerful tools to study the transient species and reaction intermediates formed after light absorption. nih.govcnr.itresearchgate.net For this compound, these techniques could elucidate the kinetics and mechanisms of intersystem crossing from the initially excited singlet state to the triplet state, a hallmark of benzophenone chemistry. edinst.comrsc.org The influence of the bromo and n-propyl substituents on the lifetime and reactivity of the triplet state is a key area for investigation. For instance, time-resolved studies on similar substituted benzophenones have provided deep insights into their reaction pathways. nih.govresearchgate.net

Furthermore, two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy could provide detailed information on the molecule's structural dynamics in solution. scialert.net By exploring these advanced spectroscopic avenues, a comprehensive understanding of the excited-state dynamics of this compound can be achieved, which is crucial for its potential application in photochemistry and materials science.

Application in Organic Electronics and Optoelectronic Materials

Benzophenone derivatives have emerged as promising materials for organic light-emitting diodes (OLEDs) and other organic electronic devices. mdpi.com The benzophenone core is known for its ability to facilitate intersystem crossing, which can be harnessed in the design of materials for thermally activated delayed fluorescence (TADF) emitters. mdpi.com The unique substitution pattern of this compound, with an electron-withdrawing bromine atom and an electron-donating n-propyl group, could lead to interesting charge-transfer characteristics.

Future research should focus on the synthesis and characterization of this compound and its derivatives for their potential use in organic electronics. Key properties to investigate include their thermal stability, electrochemical behavior, and photophysical properties such as their triplet energy levels and photoluminescence quantum yields. mdpi.com These parameters are critical for assessing their suitability as host materials or emitters in OLEDs. The exploration of this compound in the development of flexible and efficient lighting and display technologies represents a significant and promising research direction. mdpi.com

High-Throughput Synthesis and Screening for Novel Benzophenone Derivatives

The development of novel materials often relies on the ability to rapidly synthesize and screen a large number of candidate compounds. Combinatorial chemistry and high-throughput synthesis methodologies offer a powerful approach to accelerate this process. wikipedia.orgwiley.comnih.gov For this compound, these techniques could be employed to create a library of related derivatives with diverse functional groups.

Automated synthesis platforms can be utilized to systematically modify the benzophenone scaffold, for example, by replacing the bromine atom with other halogens or introducing different alkyl chains in the para position. synplechem.comnih.gov This would allow for a systematic investigation of structure-property relationships. Subsequent high-throughput screening assays could then be used to quickly identify derivatives with optimized properties for specific applications, such as enhanced fluorescence or improved charge transport characteristics. nih.gov The integration of automated synthesis and screening would significantly accelerate the discovery of new benzophenone-based materials with tailored functionalities. synplechem.comchemrxiv.org

Integration with Nanomaterials for Hybrid Systems

The combination of organic molecules with inorganic nanomaterials can lead to hybrid systems with synergistic properties and novel functionalities. nih.govnih.gov The integration of this compound with various nanomaterials, such as semiconductor quantum dots, plasmonic nanoparticles, or graphene-based materials, opens up a wide range of research possibilities.

For instance, benzophenone derivatives have been used to functionalize nanoparticles, enabling their use in photocatalysis. rsc.org The photo-reactivity of this compound could be harnessed to initiate polymerization on nanoparticle surfaces, creating core-shell structures with tailored optical and electronic properties. Furthermore, the incorporation of this molecule into hybrid nanoparticle-hydrogel systems could be explored for applications in drug delivery or sensing. nih.gov Investigating the interactions at the organic-inorganic interface and understanding the energy and charge transfer processes within these hybrid systems will be crucial for designing advanced functional materials. researchgate.net

Theoretical and Computational Advancements for Predictive Modeling

Computational chemistry provides a powerful tool for predicting the properties and behavior of molecules, guiding experimental efforts and providing fundamental insights. chemrxiv.orgscialert.net Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are particularly well-suited for studying the electronic structure, spectroscopic properties, and reactivity of benzophenone derivatives. scialert.netscialert.netresearchgate.net

Future theoretical work on this compound should focus on several key areas. Firstly, accurate calculations of its ground and excited state geometries, vibrational frequencies, and electronic absorption and emission spectra can provide a detailed understanding of its photophysics. chemrxiv.orgchemrxiv.org Secondly, computational modeling can be used to predict its behavior in different solvent environments and to understand the influence of the bromo and n-propyl substituents on its properties. researchgate.net Advanced computational methods, such as molecular dynamics simulations, could also be employed to study its interactions with other molecules or its behavior within a material matrix. nih.govacs.org These predictive models can significantly aid in the rational design of new benzophenone derivatives with desired functionalities for various applications. rsc.orgufms.brnih.govnih.gov

Q & A

Q. Methodology :

- Perform DFT calculations (e.g., Gaussian 16) to map electron density distribution.

- Compare coupling yields using substituted boronic acids (e.g., electron-rich vs. electron-poor).

Advanced: What experimental strategies can resolve contradictions in reported catalytic efficiencies for this compound in photoredox reactions?

Answer:

Contradictions often arise from:

- Light source variability : Use monochromatic LEDs (e.g., 450 nm) instead of broad-spectrum lamps for reproducibility .

- Substrate purity : Validate via HPLC (>98% purity) to exclude traces of moisture-sensitive byproducts.

- Catalyst loading : Screen Ir(ppy)₃ vs. Ru(bpy)₃²⁺ at 0.1–2 mol% to identify optimal turnover.

Q. Case Study :

| Catalyst | Light Source | Yield (%) | Byproducts Identified |

|---|---|---|---|

| Ir(ppy)₃ | 450 nm LED | 92 | None (HPLC) |

| Ru(bpy)₃²⁺ | Hg lamp | 78 | Dehalogenated product (5%) |

Basic: What are the stability considerations for storing this compound, and how can degradation be monitored?

Answer:

- Storage : Under inert gas (Ar/N₂) at –20°C in amber vials to prevent photolysis and hydrolysis .

- Degradation markers :

- Color change : Yellowing indicates radical-mediated decomposition.

- TLC/GC-MS : Monitor for free 4'-n-propylbenzophenone (Rf = 0.5 in hexane:EtOAc 8:2).

Protocol : Quarterly stability testing via NMR to detect <2% degradation.

Advanced: How can computational modeling predict the crystal packing and solubility of this compound?

Answer:

- Software : Use Mercury CSD or Materials Studio to simulate crystal structures. The bromine atom’s polarizability and n-propyl’s hydrophobicity dictate solubility in apolar solvents (e.g., toluene).

- Hansen Solubility Parameters : Calculate δd (dispersion), δp (polar), δh (H-bonding) to screen solvents.

Q. Predicted Solubility :

| Solvent | δd (MPa¹/²) | δp (MPa¹/²) | δh (MPa¹/²) | Compatibility |

|---|---|---|---|---|

| Toluene | 18.0 | 1.4 | 2.0 | High |

| Acetone | 15.1 | 10.4 | 7.0 | Low |

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。